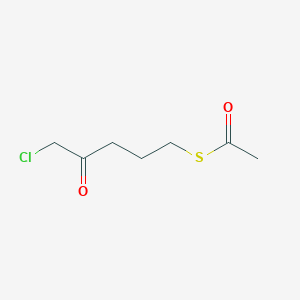

S-(5-Chloro-4-oxopentyl) ethanethioate

Description

S-(5-Chloro-4-oxopentyl) ethanethioate is a thioester compound characterized by a 5-chloro-4-oxopentyl chain attached to a sulfur atom, which is further bonded to an acetyl group. This structure imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and molecular electronics. The chloro and oxo functional groups enhance its reactivity in substitution and nucleophilic addition reactions, while the thioester moiety provides stability under specific conditions .

However, explicit synthetic protocols for S-(5-Chloro-4-oxopentyl) ethanethioate remain undocumented in the provided evidence, necessitating extrapolation from structurally related molecules.

Properties

CAS No. |

614760-03-1 |

|---|---|

Molecular Formula |

C7H11ClO2S |

Molecular Weight |

194.68 g/mol |

IUPAC Name |

S-(5-chloro-4-oxopentyl) ethanethioate |

InChI |

InChI=1S/C7H11ClO2S/c1-6(9)11-4-2-3-7(10)5-8/h2-5H2,1H3 |

InChI Key |

RJEWEIMQPUCBPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCCC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Chloro-4-oxopentyl) ethanethioate typically involves the reaction of 5-chloro-4-oxopentyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired thioester product .

Industrial Production Methods: In industrial settings, the production of S-(5-Chloro-4-oxopentyl) ethanethioate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: S-(5-Chloro-4-oxopentyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thioesters.

Scientific Research Applications

S-(5-Chloro-4-oxopentyl) ethanethioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-(5-Chloro-4-oxopentyl) ethanethioate involves its reactivity with nucleophiles and electrophiles. The chloro group can undergo nucleophilic substitution, while the thioester group can participate in various addition and elimination reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with S-(5-Chloro-4-oxopentyl) ethanethioate:

Key Observations :

- Electronic Effects : The chloro and ketone groups in S-(5-Chloro-4-oxopentyl) ethanethioate increase electrophilicity compared to purely alkyl or aromatic thioesters like S-(4-Ethynyl-phenyl) ethanethioate. This enhances its reactivity in nucleophilic acyl substitution reactions.

- Steric Environment: The linear chain of S-(5-Chloro-4-oxopentyl) ethanethioate reduces steric hindrance compared to bulkier analogs such as Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, which features two phenyl groups that limit accessibility to the reactive center .

Reactivity and Stability

- Thioester Stability: S-(5-Chloro-4-oxopentyl) ethanethioate’s stability is likely intermediate between S-(4-Ethynyl-phenyl) ethanethioate (stabilized by aromatic conjugation) and aliphatic thioesters (prone to hydrolysis). The electron-withdrawing chloro group may further retard hydrolysis compared to non-halogenated analogs.

- Reactivity in Cross-Coupling: Unlike S-(4-Ethynyl-phenyl) ethanethioate, which has been integrated into molecular wires via Sonogashira reactions , the chloro and ketone groups in S-(5-Chloro-4-oxopentyl) ethanethioate may necessitate tailored reaction conditions to avoid side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.